molecular formula C12H11NO2 B13324455 2-(Quinolin-5-yl)propanoic acid

2-(Quinolin-5-yl)propanoic acid

Cat. No.: B13324455
M. Wt: 201.22 g/mol
InChI Key: QLBRSLJBOQWVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-5-yl)propanoic acid: (2R)-2-(Quinolin-5-yl)propanoic acid , is a chemical compound with the following structure:

CC(C1=C2C=CC=NC2=CC=C1)C(=O)O\text{CC(C1=C2C=CC=NC2=CC=C1)C(=O)O}CC(C1=C2C=CC=NC2=CC=C1)C(=O)O

Preparation Methods

There are several synthetic routes to obtain this compound:

  • Direct Synthesis: : One method involves the direct synthesis of 2-(Quinolin-5-yl)propanoic acid from quinoline and propanoic acid derivatives. The reaction conditions may vary, but typically involve acid-catalyzed esterification or amidation.

  • Industrial Production: : While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using established organic chemistry techniques.

Chemical Reactions Analysis

2-(Quinolin-5-yl)propanoic acid can undergo various chemical reactions:

    Oxidation: It may be oxidized to form quinoline-5-carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Substituent modifications can occur at the quinoline ring or the alkyl chain.

Common reagents include acids, bases, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may serve as a building block for drug development due to its quinoline moiety, which is present in many bioactive molecules.

    Chemical Biology: Researchers use it to study cellular processes and molecular interactions.

    Industry: Its derivatives could be used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism by which 2-(Quinolin-5-yl)propanoic acid exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While 2-(Quinolin-5-yl)propanoic acid is unique due to its specific structure, similar compounds include 2-Amino-3-(8-hydroxy-quinolin-5-yl)-propionic acid (CAS No. 23279-45-0) and (2R)-2-amino-3-(quinolin-5-yl)propanoic acid (CAS No. 1270264-81-7) .

Remember that this information is for research purposes only, and further investigation is essential for specific applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-quinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15)

InChI Key

QLBRSLJBOQWVGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=NC2=CC=C1)C(=O)O

Origin of Product

United States

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